Superior In Vivo Lung Gene Expression: MHAPC-Chol vs. Non-Hydroxyethylated Analogs and Commercial Transfection Reagents
In a head-to-head in vivo study, liposomes formulated with MHAPC-Chol demonstrated superior gene expression in the murine lung compared to liposomes containing non-hydroxyethylated cationic cholesterol derivatives (CCDs) [1]. Moreover, when benchmarked against commercially available transfection reagents, the MHAPC-Chol lipoplex yielded a 2-fold higher luciferase activity than jet-PEI and a 60-fold higher activity than naked DNA following intratracheal administration [1]. This establishes MHAPC-Chol's unique potency in pulmonary applications, where the hydroxyethyl modification is critical for overcoming the observed in vitro/in vivo discrepancy seen with other CCDs [1].
| Evidence Dimension | Luciferase gene expression (Relative Light Units/mg protein) |
|---|---|
| Target Compound Data | Highest luciferase activity among all tested CCD formulations |
| Comparator Or Baseline | jet-PEI (polyethylenimine) and naked DNA |
| Quantified Difference | 2-fold higher than jet-PEI; 60-fold higher than naked DNA |
| Conditions | A549 cells (in vitro) and murine lung (in vivo via intratracheal injection); liposomes formulated with DOPE at 1:2 molar ratio [1] |
Why This Matters
For research groups developing inhaled gene therapies or studying pulmonary diseases, MHAPC-Chol offers a quantifiable improvement in lung-specific transgene expression over a widely used polymer (jet-PEI) and naked nucleic acid, reducing the required dose to achieve a desired therapeutic threshold.
- [1] Ding W, Hattori Y, Higashiyama K, Maitani Y. Hydroxyethylated cationic cholesterol derivatives in liposome vectors promote gene expression in the lung. Int J Pharm. 2008;354(1-2):196-203. View Source
